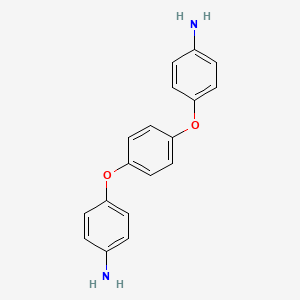

1,4-Bis(4-aminophenoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRRFJIVUPSNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188465 | |

| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3491-12-1 | |

| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3491-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(4-aminophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,4-Bis(4-aminophenoxy)benzene from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable two-step method for the synthesis of 1,4-Bis(4-aminophenoxy)benzene, a crucial precursor for the development of high-performance polyimides. The procedure begins with the readily available starting material, hydroquinone (B1673460). This document provides a thorough experimental protocol, quantitative data, and visual representations of the synthesis pathway and workflow to ensure clarity and reproducibility in a laboratory setting.

Synthesis Overview

The synthesis of this compound from hydroquinone is achieved through a two-step process. The initial step involves a nucleophilic aromatic substitution reaction between hydroquinone and 4-fluoronitrobenzene to yield an intermediate, 1,4-Bis(4-nitrophenoxy)benzene. This intermediate is subsequently reduced to the final product, this compound.

Reaction Pathway

The overall chemical transformation is depicted in the following reaction scheme:

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed, two-step experimental procedure for the synthesis of this compound.

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene

In a two-neck round-bottom flask, a mixture of 2.00 g (0.0180 mol) of hydroquinone, 5.00 g (0.0360 mol) of anhydrous potassium carbonate (K₂CO₃), and 3.81 ml (0.036 mol) of 4-fluoronitrobenzene is prepared in 70 ml of dimethylacetamide (DMAc).[1] The reaction mixture is heated to 373 K (100 °C) and maintained at this temperature for 20 hours under a nitrogen atmosphere.[1] During the reaction, the color of the solution will change from yellow to dark brown.[1]

After cooling to room temperature, the reaction mixture is poured into 800 ml of water. This causes a yellow solid to precipitate.[1] The solid is collected by filtration and washed thoroughly with water.[1]

Step 2: Synthesis of this compound

A 250 ml two-neck flask is charged with 1.00 g (2.84 mmol) of the yellow solid obtained from the first step, 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).[1] The mixture is then refluxed for 16 hours.[1]

Following the reflux, the mixture is filtered to remove the Pd/C catalyst. The solvent is then evaporated from the filtrate, yielding the crude solid product.[1] The crude solid is purified by recrystallization from ethanol to afford crystals of this compound.[1]

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants (Step 1) | ||

| Hydroquinone | 2.00 g (0.0180 mol) | [1] |

| 4-Fluoronitrobenzene | 3.81 ml (0.036 mol) | [1] |

| Anhydrous K₂CO₃ | 5.00 g (0.0360 mol) | [1] |

| Dimethylacetamide (DMAc) | 70 ml | [1] |

| Reaction Conditions (Step 1) | ||

| Temperature | 373 K (100 °C) | [1] |

| Time | 20 hours | [1] |

| Reactants (Step 2) | ||

| 1,4-Bis(4-nitrophenoxy)benzene | 1.00 g (2.84 mmol) | [1] |

| Hydrazine Monohydrate | 10 ml | [1] |

| Ethanol | 80 ml | [1] |

| 5% Palladium on Carbon (Pd/C) | 0.06 g | [1] |

| Reaction Conditions (Step 2) | ||

| Condition | Reflux | [1] |

| Time | 16 hours | [1] |

| Product Characterization | ||

| Yield | 85% | [1] |

| Melting Point | 455 K (182 °C) | [1] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 292.34 g/mol | [2][3] |

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactants and solvents used in this procedure have associated hazards. For instance, 4-fluoronitrobenzene is a toxic and corrosive substance. Hydrazine is highly toxic and a suspected carcinogen. Palladium on carbon is flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

This technical guide provides a detailed and reproducible protocol for the synthesis of this compound from hydroquinone. The two-step procedure is well-defined, with clear reaction conditions and purification methods. The provided quantitative data and visual aids are intended to support researchers and professionals in the successful execution of this synthesis for applications in polymer chemistry and materials science.

References

An In-depth Technical Guide to 1,4-Bis(4-aminophenoxy)benzene (CAS Number: 3491-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and primary applications of the organic compound with CAS number 3491-12-1, scientifically known as 1,4-Bis(4-aminophenoxy)benzene. While this compound is a key monomer in the synthesis of high-performance polymers, this guide will also touch upon its potential, though less documented, role as a curing agent for epoxy resins. The information is presented to be of maximal utility to researchers in materials science and professionals in drug development who may encounter this molecule.

Chemical Identity and Synonyms

The compound with CAS number 3491-12-1 is an aromatic diamine with a rigid core, making it an excellent building block for thermally stable polymers.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 3491-12-1 |

| IUPAC Name | 4-[4-(4-aminophenoxy)phenoxy]aniline |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.33 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N |

| InChI Key | JCRRFJIVUPSNTA-UHFFFAOYSA-N |

A variety of synonyms are used in commercial and academic literature to refer to this compound.

Table 2: Synonyms

| Synonym |

| 1,4-Bis(p-aminophenoxy)benzene |

| 4,4'-(1,4-Phenylenedioxy)dianiline |

| 4,4'-[1,4-Phenylenebis(oxy)]bis[benzenamine] |

| Hydroquinone (B1673460) bis(4-aminophenyl) ether |

| TPE-Q[2] |

| RODA |

| APB-134 |

| APB-144 |

| Bisaminophenoxybenzene[1] |

| 1,4-Phenylene-di-4-aminophenyl ether[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and processing.

Table 3: Physicochemical Data

| Property | Value |

| Melting Point | 173 °C[1] |

| Boiling Point (Predicted) | 483.6 ± 40.0 °C[1] |

| Density (Predicted) | 1.243 ± 0.06 g/cm³[1] |

| Water Solubility | Insoluble[1] |

| pKa (Predicted) | 5.20 ± 0.10[1] |

| Appearance | Off-white to light brown powder or crystals |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from hydroquinone and a nitro-substituted haloarene, followed by the reduction of the dinitro intermediate.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine hydroquinone, an excess of an anhydrous base such as potassium carbonate, and a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

To this mixture, add a stoichiometric amount of a 4-halonitrobenzene derivative (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene).

-

Heat the reaction mixture under a nitrogen atmosphere for several hours (e.g., at 150-160 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the dinitro product.

-

Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

Step 2: Reduction to this compound

-

In a flask, suspend the synthesized 1,4-Bis(4-nitrophenoxy)benzene in a solvent such as ethanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with a catalyst can be used.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Upon completion, filter off the catalyst (if used).

-

Remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Applications in Polymer Synthesis

The primary application of this compound is as a diamine monomer in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Polyimide Synthesis

Polyimides are synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The first step yields a soluble poly(amic acid) intermediate, which is then cyclized to the final polyimide through thermal or chemical means.

Experimental Protocol: Polyimide Synthesis

The following is a general procedure for the synthesis of a polyimide from this compound and an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)).

Step 1: Poly(amic acid) Formation

-

In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Slowly add an equimolar amount of the dianhydride in small portions to the stirred diamine solution at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 8-24 hours) to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.

Step 2: Imidization (Thermal Cyclization)

-

The poly(amic acid) solution can be cast onto a glass plate to form a film.

-

The film is then heated in a programmable oven under a nitrogen atmosphere in a stepwise manner. A typical heating cycle might be:

-

100 °C for 1 hour to remove the solvent.

-

200 °C for 1 hour.

-

300 °C for 1 hour to ensure complete cyclization to the polyimide.

-

-

After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Potential Application as an Epoxy Curing Agent

Aromatic diamines are a class of compounds commonly used as curing agents (hardeners) for epoxy resins, imparting high thermal stability and chemical resistance to the cured product. While this compound fits this structural class, specific experimental protocols for its use as an epoxy curing agent are not extensively detailed in the readily available scientific literature. However, a general methodology can be inferred from the principles of epoxy chemistry.

General Principles of Amine Curing of Epoxies

The curing process involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. Each primary amine group (-NH₂) has two active hydrogens that can react with two epoxide groups. The reaction typically requires elevated temperatures to proceed at a practical rate, especially with less reactive aromatic amines.

Hypothetical Experimental Protocol: Epoxy Curing

The following is a generalized, hypothetical protocol for using this compound as an epoxy curing agent. Note: This protocol is based on general principles and would require optimization for a specific epoxy resin system.

-

Stoichiometry Calculation: Determine the stoichiometric amount of this compound required to cure the chosen epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin. The AHEW of this compound is its molecular weight divided by the number of active amine hydrogens (292.33 / 4 = 73.08 g/eq).

-

Mixing: Melt the this compound if it is a solid and mix it thoroughly with the liquid epoxy resin at an elevated temperature to ensure a homogeneous mixture.

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a preheated mold and cure it in an oven. The curing schedule will depend on the reactivity of the system but will likely involve heating at a moderate temperature (e.g., 120-150 °C) for a few hours, followed by a post-curing step at a higher temperature (e.g., 180-200 °C) to ensure complete crosslinking and to maximize the glass transition temperature (Tg) of the cured material.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not reveal any significant studies on the specific biological activities or interactions with signaling pathways for this compound. Its primary utility appears to be in the field of materials science as a monomer for high-performance polymers. Therefore, it is not currently considered a compound of direct interest for drug development applications involving the modulation of biological pathways.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or use a fume hood.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 3491-12-1) is a well-characterized aromatic diamine with significant applications as a monomer in the synthesis of thermally stable polyimides. Its rigid structure and reactive amine functional groups make it an ideal building block for high-performance materials. While it has potential as a curing agent for epoxy resins, specific protocols are not widely documented. There is currently no evidence to suggest that this compound has significant biological activity or interacts with specific signaling pathways relevant to drug development. Researchers and professionals working with this compound should adhere to appropriate safety guidelines.

References

An In-depth Technical Guide to the Reactivity of Amine Groups in 1,4-Bis(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-aminophenoxy)benzene, also known as TPE-Q, is an aromatic diamine monomer of significant interest in the development of high-performance polymers.[1][2] Its molecular structure, characterized by two primary amine groups linked through a flexible chain of three benzene (B151609) rings and two ether linkages, imparts a unique combination of high reactivity and conformational flexibility.[2][3] This guide provides a comprehensive overview of the reactivity of the amine groups in this compound, with a focus on its application in polymerization reactions, particularly in the synthesis of polyimides.

The presence of two primary amine (-NH2) groups makes it a highly reactive nucleophile, readily participating in condensation reactions with electrophiles such as carboxylic acid dianhydrides and acid chlorides.[4] This reactivity is the foundation of its primary use as a monomer in the production of polyimides and polyamides. The ether linkages in its backbone contribute to the flexibility of the resulting polymer chains, which can enhance solubility and processability without significantly compromising thermal stability.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3491-12-1 | [2] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 292.34 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 172-174 °C | [4] |

| Predicted pKa | ~4.75 (of 4-phenoxyaniline) | [1][7] |

| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |

Reactivity of the Amine Groups

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atoms of the two primary amine groups. These amine groups act as potent nucleophiles, readily attacking electrophilic centers.

Basicity and pKa

Polymerization Reactions

The most significant application of this compound is as a diamine monomer in polycondensation reactions. Its bifunctionality allows for the formation of long-chain polymers with high thermal and mechanical stability.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[8] The synthesis of polyimides from this compound typically proceeds via a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization) to form the final polyimide.[9] A one-step high-temperature polycondensation is also a viable method.[10]

Two-Step Polyimide Synthesis Pathway

Caption: General workflow for the two-step synthesis of polyimides.

This compound can also be reacted with dicarboxylic acid chlorides to form polyamides. The resulting aramids (aromatic polyamides) can exhibit enhanced solubility and processability due to the flexible ether linkages in the diamine monomer.[11]

Aramid Synthesis Pathway

Caption: General workflow for the synthesis of aramids.

Experimental Protocols

Synthesis of this compound

A detailed two-step protocol for the synthesis of this compound is as follows:

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene

-

In a two-neck round-bottom flask equipped with a nitrogen inlet, combine hydroquinone (B1673460) (0.0180 mol), anhydrous potassium carbonate (0.0360 mol), and 4-fluoronitrobenzene (0.036 mol) in 70 mL of dimethylacetamide.

-

Heat the mixture to 100 °C for 20 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into 800 mL of water to precipitate a yellow solid.

-

Wash the solid thoroughly with water and separate by filtration.

Step 2: Reduction to this compound

-

In a 250 mL two-neck flask, charge the yellow solid from Step 1 (2.84 mmol), 10 mL of hydrazine (B178648) monohydrate, 80 mL of ethanol (B145695), and 0.06 g of 5% palladium on carbon (Pd/C).

-

Reflux the mixture for 16 hours.

-

Filter the hot solution to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate.

-

Recrystallize the resulting crude solid from ethanol to obtain pure this compound.

One-Step Polyimide Synthesis

This protocol describes a one-step high-temperature polycondensation method.[10]

-

In a reaction vessel, dissolve this compound and a stoichiometric amount of a dianhydride (e.g., 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride) in m-cresol (B1676322) to achieve a 10% solid content.

-

Add a few drops of isoquinoline (B145761) as a catalyst.

-

Heat the reaction mixture to 200 °C for 8 hours under a nitrogen atmosphere.

-

After cooling, add ethanol to precipitate the polyimide.

-

Collect the polymer by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 200 °C for 2 hours.

Two-Step Polyimide Synthesis: Poly(amic acid) Formation and Imidization

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution at room temperature.

-

Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.[12]

Step 2: Imidization

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

Thermal Imidization Workflow

Caption: A typical multi-stage thermal imidization process for converting a poly(amic acid) film to a polyimide film.

-

Thermal Imidization Protocol:

-

Cast the poly(amic acid) solution onto a glass substrate to form a uniform film.

-

Place the film in a forced-air oven and subject it to a staged heating process. A typical protocol involves holding the film at 100°C, 200°C, and 300°C for 1 hour at each temperature.[13]

-

-

Chemical Imidization Protocol:

-

To the poly(amic acid) solution, add a chemical dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine (B92270) or triethylamine.[14][15]

-

Stir the mixture at room temperature. The polyimide will precipitate out of the solution.

-

Collect the polymer by filtration, wash, and dry.

-

A final brief heating step at a temperature above the glass transition temperature is often employed to ensure complete imidization.[14]

-

Quantitative Data on Polyimide Properties

The properties of polyimides derived from this compound are highly dependent on the dianhydride comonomer used. The following tables summarize key thermal and mechanical properties of polyimides synthesized from this compound (TPEQ) and various dianhydrides.

Table 5.1: Thermal Properties of TPEQ-Based Polyimides [10]

| Dianhydride Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (N₂) (°C) | 5% Weight Loss Temp. (Air) (°C) |

| HQDPA¹ | 214 | 388 | 547 | 547 |

¹ HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Table 5.2: Mechanical Properties of TPEQ-Based Polyimides [10]

| Dianhydride Monomer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| HQDPA¹ | 2.9 | 105 | 18 |

¹ HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Other Reactions of the Amine Groups

While polymerization is the most common application, the primary amine groups of this compound can undergo other typical reactions of aromatic amines.

-

Reaction with Isocyanates: Aromatic amines react with isocyanates to form urea (B33335) linkages. The reaction of this compound with diisocyanates can be used to synthesize polyureas.[4]

-

Electrophilic Aromatic Substitution: The amine groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution on the terminal aniline (B41778) rings. However, these reactions can be difficult to control and may lead to multiple substitutions. To achieve monosubstitution, the reactivity of the amine group can be modulated by first converting it to an amide.[16]

Conclusion

The two primary amine groups of this compound are the cornerstone of its chemical reactivity, making it a valuable monomer for the synthesis of high-performance polymers. Its nucleophilic character drives its participation in polycondensation reactions with dianhydrides and diacid chlorides to produce polyimides and polyamides, respectively. The flexible ether linkages in its backbone contribute to the desirable properties of the resulting polymers, such as improved solubility and processability. While a precise experimental pKa value for this specific diamine is not widely reported, its reactivity is analogous to other aromatic amines with electron-donating substituents. The provided experimental protocols offer a starting point for the synthesis and polymerization of this versatile monomer, enabling further research and development in the field of advanced materials.

References

- 1. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.ictp.csic.es [www2.ictp.csic.es]

- 7. 4-Phenoxyaniline | 139-59-3 [m.chemicalbook.com]

- 8. Monomers for Polyimide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

molecular weight and formula of 1,4-Bis(4-aminophenoxy)benzene

This guide provides a comprehensive overview of 1,4-Bis(4-aminophenoxy)benzene, a key diamine monomer, with a focus on its chemical properties, synthesis, and applications, particularly in the development of high-performance polymers. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

This compound, also known by synonyms such as TPE-Q and Hydroquinone (B1673460) Bis(4-aminophenyl) Ether, is an aromatic diamine with the chemical formula C18H16N2O2.[1][2] Its molecular structure, featuring two aminophenoxy groups attached to a central benzene (B151609) ring, imparts significant thermal stability and reactivity, making it a valuable precursor in polymer chemistry.[2][3]

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H16N2O2 | [1][2][4] |

| Molecular Weight | ~292.33 g/mol | [1][2][3] |

| IUPAC Name | 4-[4-(4-aminophenoxy)phenoxy]aniline | [1] |

| CAS Number | 3491-12-1 | [2][4][5] |

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Physical State | Solid, off-white to light yellow powder | [2][5] |

| Melting Point | 172-177 °C | [2][5][6] |

| Solubility | Insoluble in water, soluble in various organic solvents | [2] |

| Purity | >98.0% (GC) | [6] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic substitution reaction followed by a reduction.

Step 1: Synthesis of the Dinitro Intermediate

This initial step involves the reaction of hydroquinone with 4-fluoronitrobenzene in the presence of a base.

-

Reactants:

-

Hydroquinone (0.0180 mol)

-

Anhydrous Potassium Carbonate (K2CO3) (0.0360 mol)

-

4-fluoronitrobenzene (0.036 mol)

-

Dimethylacetamide (70 ml) as solvent

-

-

Procedure:

-

Combine hydroquinone, anhydrous K2CO3, and 4-fluoronitrobenzene in a two-neck round bottom flask containing dimethylacetamide.

-

Heat the mixture at 373 K (100 °C) for 20 hours under a nitrogen atmosphere. The solution will change color from yellow to dark brown.[3]

-

After cooling to room temperature, pour the reaction mixture into 800 ml of water.

-

A yellow solid will precipitate. This is the dinitro intermediate.

-

Wash the precipitate thoroughly with water and separate it by filtration.[3]

-

Step 2: Reduction to this compound

The dinitro intermediate is then reduced to the final diamine product.

-

Reactants:

-

Dinitro intermediate (2.84 mmol)

-

Hydrazine (B178648) monohydrate (10 ml)

-

Ethanol (B145695) (80 ml)

-

5% Palladium on Carbon (Pd/C) catalyst (0.06 g)

-

-

Procedure:

-

Charge a 250 ml two-neck flask with the dinitro intermediate, hydrazine monohydrate, ethanol, and the Pd/C catalyst.[3]

-

Reflux the mixture for 16 hours.

-

Filter the mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude solid.

-

Recrystallize the crude solid from ethanol to yield pure crystals of this compound. The typical yield is around 85%.[3]

-

Applications in Polymer Science and Drug Development

The primary application of this compound is as a diamine monomer in the synthesis of high-performance polymers, most notably polyimides.[2][3][5]

-

Polymer Synthesis: When reacted with aromatic dianhydrides, it forms polyimides with exceptional thermal stability, excellent dielectric properties, and high mechanical strength.[2][4][5] These polymers are crucial for applications in flexible electronics, nanofiltration membranes for water treatment, and as heat-resistant substrates for sensors.[4][5]

-

Drug Development: While its direct application in pharmaceuticals is not prominent, its role as a building block for advanced polymers is relevant. Aromatic amines are critical substructures in many drug candidates because the nitrogen atoms they contain help molecules bind to biological targets like proteins and enzymes.[7] The synthesis of novel polymers for drug delivery systems or medical devices can be explored using this monomer.

The general polymerization reaction to form a polyimide is illustrated below.

Spectral Information

Characterization of this compound is confirmed through various spectroscopic methods. Available data includes 1H NMR, 13C NMR, IR, and Mass Spectrometry, which are essential for verifying the structure and purity of the synthesized compound.[1][8]

References

- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 3491-12-1 | TCI Deutschland GmbH [tcichemicals.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. This compound(3491-12-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability of 1,4-Bis(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-aminophenoxy)benzene is a key diamine monomer utilized in the synthesis of high-performance polyimides and other advanced polymers. Its molecular structure imparts exceptional thermal stability to the resulting materials, making them suitable for applications in demanding environments. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its melting behavior and decomposition characteristics. Detailed experimental protocols for thermal analysis and a summary of its synthesis are also presented. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile monomer.

Introduction

This compound, also known as hydroquinone (B1673460) bis(4-aminophenyl) ether, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂.[1] Its rigid backbone, conferred by the central benzene (B151609) ring and ether linkages, is a critical feature that contributes to the high thermal resistance of polymers synthesized from it. The primary application of this monomer lies in the production of polyimides, which are renowned for their ability to withstand high temperatures.[2] Understanding the intrinsic thermal stability of the monomer is crucial for optimizing polymerization processes and predicting the performance of the final polymeric materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3491-12-1 | [2] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

| Appearance | White to light yellow powder | |

| Melting Point | 173 - 177 °C | [3] |

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its application in high-temperature polymers. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC analysis is crucial for determining the melting point and observing any exothermic or endothermic transitions of the monomer. The melting point of this compound has been consistently reported in the range of 173-177°C.[3] A sharp endothermic peak in this range on a DSC thermogram would confirm its melting transition. While a specific DSC thermogram for the monomer is not publicly available, the melting behavior of similar aromatic diamines has been studied using this technique.[5][6]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and thermal analysis of this compound, based on common laboratory practices for similar compounds.

Synthesis of this compound

A common synthetic route to this compound involves a nucleophilic aromatic substitution reaction followed by a reduction step.[7] The general procedure is as follows:

-

Step 1: Synthesis of the Dinitro Intermediate. 1,4-Bis(4-nitrophenoxy)benzene is synthesized by reacting hydroquinone with a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is typically heated to facilitate the reaction.

-

Step 2: Reduction to the Diamine. The resulting dinitro compound is then reduced to the corresponding diamine, this compound. This reduction is commonly achieved using a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C) in a solvent such as ethanol.

The workflow for the synthesis can be visualized as follows:

Thermogravimetric Analysis (TGA) Protocol

A general procedure for conducting TGA on an aromatic diamine monomer like this compound is as follows:

-

Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperatures at which specific weight loss percentages occur.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for analyzing this compound would involve the following steps:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes:

-

An initial heating ramp to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to observe the melting endotherm.

-

A cooling cycle to observe any crystallization exotherms.

-

A second heating ramp to observe the glass transition temperature (if any) and melting behavior of the recrystallized material.

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference and plotted against temperature. The resulting DSC thermogram is analyzed to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).

The logical relationship for a typical thermal analysis experiment can be depicted as:

Applications in Drug Development

While this compound is not a pharmaceutical agent itself, its application in high-performance polymers has relevance to the drug development and medical device industries. Polyimides derived from this monomer can be used in applications requiring biocompatibility and sterilizability at high temperatures, such as in medical electronics, implantable devices, and sterile packaging. The exceptional thermal stability ensures that materials maintain their integrity during heat sterilization processes.

Conclusion

This compound is a monomer of significant industrial importance, primarily due to the excellent thermal stability it imparts to the resulting polymers. Its well-defined melting point and high decomposition temperature (as inferred from its polymers) make it a reliable building block for materials intended for high-temperature applications. The experimental protocols outlined in this guide provide a framework for the synthesis and thermal characterization of this compound, enabling researchers and professionals to effectively utilize it in the development of advanced materials. Further research to publish the specific TGA and DSC data of the monomer would be a valuable contribution to the scientific literature.

References

- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1,4-Bis(4-aminophenoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-Bis(4-aminophenoxy)benzene, also known by its CAS number 3491-12-1, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂.[1] Its molecular structure, featuring two aminophenoxy groups attached to a central benzene (B151609) ring, makes it a critical building block for high-performance polymers, particularly polyimides. The solubility of this monomer in organic solvents is a crucial parameter that influences polymerization reactions, solution processing, and the overall properties of the resulting polymers. An understanding of its solubility is therefore essential for optimizing synthesis protocols and developing new materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

| Melting Point | 173 °C | |

| Appearance | Pale brown powder | [2] |

| Water Solubility | Insoluble |

Qualitative Solubility Profile

Based on available literature, this compound exhibits good solubility in polar aprotic solvents. This is attributed to the polar nature of the amine and ether functional groups in its structure. Conversely, it is insoluble in water.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [3][4] |

| N,N-Dimethylacetamide (DMAc) | Soluble | [3][4] |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Tetrahydrofuran (THF) | Likely Soluble | Inferred |

| Chloroform | Likely Soluble | Inferred |

| Water | Insoluble |

Note: "Likely Soluble" is inferred from the general solubility of similar aromatic diamines in these solvents, though not explicitly stated for this specific compound in the reviewed literature.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at specified temperatures) in common organic solvents has not been found in publicly accessible scientific journals, patents, or technical datasheets. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocol provided in the subsequent section. Researchers requiring precise solubility values for applications such as process design, kinetic modeling, or formulation development are encouraged to perform experimental determinations.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted gravimetric "shake-flask" method.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Drying oven

Experimental Workflow

The overall workflow for the gravimetric determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and pass it through a syringe filter into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

-

Quantification:

-

Accurately weigh the container with the filtrate.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent under vacuum is recommended).

-

Once the solvent has completely evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

-

Alternative Method: UV-Vis Spectroscopy

For solvents in which this compound has a distinct UV-Vis absorbance spectrum, a spectroscopic method can be employed for quantification.[7]

Caption: Workflow for solubility determination by UV-Vis spectroscopy.

This method involves creating a calibration curve of absorbance versus known concentrations of the compound in the solvent of interest. The saturated solution is prepared and filtered as in the gravimetric method, then diluted to fall within the linear range of the calibration curve. The concentration of the diluted sample is determined from its absorbance, and the original solubility is calculated by accounting for the dilution factor.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.

References

- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.ictp.csic.es [www2.ictp.csic.es]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Bis(4-aminophenoxy)benzene as a Diamine Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-aminophenoxy)benzene is a highly versatile aromatic diamine monomer that serves as a critical building block for the synthesis of high-performance polymers, particularly polyimides and polyamides. Its unique chemical structure, characterized by a central hydroquinone (B1673460) ring linked to two aniline (B41778) units via flexible ether linkages, imparts a favorable combination of thermal stability, mechanical robustness, and processability to the resulting polymers. These properties make them attractive for a wide range of applications, from advanced electronics to biomedical devices. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, polymerization into polyimides and polyamides, and its potential applications in the field of drug development.

Properties of this compound

A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis. The key physical and spectroscopic data for this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | TPE-Q, Hydroquinone bis(4-aminophenyl) ether | [2][3] |

| CAS Number | 3491-12-1 | [1] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 292.34 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [4] |

| Melting Point | 173-177 °C | [2] |

| Solubility | Soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). | [5] |

Spectroscopic Data

The following tables provide predicted spectroscopic data for this compound based on its chemical structure and typical values for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45 | Singlet | 4H | -NH₂ (Amino protons) |

| ~6.6-6.8 | Multiplet | 8H | Aromatic protons ortho and meta to -NH₂ |

| ~6.9-7.1 | Multiplet | 4H | Central aromatic protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~115-120 | Aromatic CH ortho to -NH₂ and ortho to -O- |

| ~120-125 | Aromatic CH meta to -NH₂ and meta to -O- |

| ~140-145 | Aromatic C attached to -NH₂ |

| ~150-155 | Aromatic C attached to -O- |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1620-1580 | N-H bending | Primary Amine (-NH₂) |

| 1500-1400 | C=C stretching | Aromatic Ring |

| 1250-1200 | C-O-C stretching | Aryl Ether |

| 850-800 | C-H out-of-plane bending | p-disubstituted benzene |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution reaction followed by a reduction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)benzene

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), 4-fluoronitrobenzene (2.0 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylacetamide (DMAc).

-

Heat the reaction mixture to approximately 160°C under a nitrogen atmosphere and maintain for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro product.

-

Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum.

Step 2: Reduction to this compound

-

In a two-necked round-bottom flask, suspend the synthesized 1,4-bis(4-nitrophenoxy)benzene (1.0 eq) in ethanol (B145695).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Add hydrazine (B178648) monohydrate (excess) dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for 12-24 hours.

-

After completion of the reaction (monitored by TLC), filter the hot solution through a bed of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound as off-white to light yellow crystals.

Polymerization of this compound

This compound is a key monomer for the synthesis of aromatic polyimides and polyamides through polycondensation reactions with dianhydrides and diacyl chlorides, respectively.

Polyimide Synthesis

Polyimides are synthesized in a two-step process. First, the diamine and a dianhydride react at room temperature to form a soluble poly(amic acid) precursor. This is followed by a thermal or chemical cyclodehydration (imidization) to form the final polyimide.

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in m-cresol.

-

Add 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) (1.0 eq) to the solution at room temperature with stirring.

-

Add a few drops of isoquinoline (B145761) as a catalyst.

-

Heat the reaction mixture to 200°C and maintain for 8 hours under a nitrogen atmosphere.

-

After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into ethanol.

-

Filter the fibrous polymer, wash thoroughly with ethanol, and dry in a vacuum oven at 200°C for 2 hours.

The properties of the polyimide synthesized from this compound and HQDPA are summarized below.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 214 °C | [6] |

| Melting Temperature (Tm) | 388 °C | [6] |

| 5% Weight Loss Temperature (TGA) | > 500 °C | [6] |

| Tensile Modulus | 2.0–3.3 GPa | [6] |

| Tensile Strength | 85–105 MPa | [6] |

| Elongation at Break | 5–18 % | [6] |

Polyamide (Aramid) Synthesis

Aromatic polyamides, or aramids, are synthesized by the polycondensation of an aromatic diamine and an aromatic diacyl chloride.

-

In a jacketed reaction flask under a nitrogen atmosphere, dissolve this compound and p-phenylenediamine (B122844) (PPD) in N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0-5°C and add terephthaloyl chloride (TPC) while stirring.

-

Maintain the reaction at a low temperature for 1-2 hours.

-

Gradually raise the temperature to 80°C and continue the reaction for another 1-2 hours.

-

After cooling, neutralize the by-product (HCl) with a suitable base (e.g., calcium hydroxide).

-

The resulting aramid solution can be used directly for film casting or fiber spinning, or the polymer can be precipitated in a non-solvent like water, filtered, washed, and dried.

The properties of the aramid copolymer synthesized from this compound (PBAB), PPD, and TPC are summarized below.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 292.7 °C | [7] |

| Onset of Thermal Decomposition (Tonset) | 465.5 °C | [7] |

Applications in Drug Development

The excellent thermal and mechanical properties of polymers derived from this compound, coupled with the general biocompatibility of polyimides, make them promising candidates for various applications in the field of drug development.[8][9]

Biocompatibility and Medical Devices

Polyimides are increasingly being used in medical devices due to their inertness, non-reactivity with bodily fluids and tissues, and ability to withstand sterilization processes like autoclaving.[8][10][11] This biocompatibility is a critical prerequisite for any material intended for in-vivo use.[9] Polymers based on this compound could find applications in:

-

Implantable Devices: As coatings for or components of implantable electronics, such as pacemakers and neurostimulators, where electrical insulation and long-term stability are crucial.[10]

-

Medical Tubing and Catheters: The flexibility and kink resistance of some polyimides make them suitable for manufacturing thin and robust catheter tubing.[10]

-

Cell Culture Substrates: The inert and optically clear nature of polyimide films can be advantageous for creating substrates for cell culture and tissue engineering.[11]

Potential in Drug Delivery

While specific studies on drug delivery systems using polymers derived from this compound are not yet prevalent, the broader class of biocompatible polymers is extensively explored for this purpose. The versatility in tuning the properties of polyimides and polyamides by copolymerization suggests their potential in creating:

-

Controlled Release Matrices: The polymer can be formulated into a matrix that encapsulates a drug, controlling its release over time through diffusion or erosion of the matrix.[12][13][14][15][16]

-

Micro- and Nanoparticles: Polymeric micro- and nanoparticles can be engineered to encapsulate therapeutic agents, enhancing their bioavailability and enabling targeted delivery.[17][18][19][20][21] The synthesis of such particles from this compound-based polymers could be a promising area of research.

References

- 1. This compound | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 3491-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. ossila.com [ossila.com]

- 5. www2.ictp.csic.es [www2.ictp.csic.es]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. apicalfilm.com [apicalfilm.com]

- 9. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beeplastic.com [beeplastic.com]

- 11. uvteco.com [uvteco.com]

- 12. ijpras.com [ijpras.com]

- 13. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]

- 19. azonano.com [azonano.com]

- 20. Polymer Particulates in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijsrtjournal.com [ijsrtjournal.com]

An In-depth Technical Guide to the Fundamental Reactions of 1,4-Bis(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-aminophenoxy)benzene, also known as TPEQ, is an aromatic diamine monomer of significant interest in the field of polymer chemistry. Its unique structure, characterized by a central hydroquinone (B1673460) ring linked to two aniline (B41778) units via ether linkages, imparts a combination of rigidity and flexibility to the resulting polymers. This guide provides a comprehensive overview of the fundamental reactions of this compound, with a focus on its application in the synthesis of high-performance polymers such as polyimides and polyamides (aramids). The content herein is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the core chemical transformations.

Core Reactions and Mechanisms

The reactivity of this compound is primarily dictated by the two terminal primary amine (-NH₂) groups. These groups act as potent nucleophiles, readily participating in condensation and nucleophilic acyl substitution reactions with various electrophilic co-monomers. The principal reactions are the formation of polyamides and polyimides.

Polyamide (Aramid) Synthesis

Aromatic polyamides, or aramids, are synthesized through the polycondensation reaction of an aromatic diamine with an aromatic diacid chloride. In this reaction, the amine groups of this compound perform a nucleophilic attack on the carbonyl carbon of the diacid chloride, typically terephthaloyl chloride (TPC), leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl).

The reaction mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group and a proton transfer to form the stable amide bond.[1][2][3]

Polyimide Synthesis

The synthesis of polyimides from this compound is a cornerstone of its application, yielding materials with exceptional thermal stability.[4][5] This transformation is typically carried out in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

Step 1: Poly(amic acid) Formation The diamine is reacted with an aromatic tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent at ambient temperatures.[4][6] The amine's nucleophilic attack on a carbonyl carbon of the anhydride (B1165640) ring leads to ring-opening and the formation of a poly(amic acid), a soluble and processable intermediate.[4][7]

Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical means.[8][9]

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures (typically 200-300°C), causing cyclodehydration to form the stable five-membered imide ring.[9][10]

-

Chemical Imidization: This method is performed at lower temperatures using dehydrating agents like acetic anhydride in the presence of a tertiary amine catalyst such as pyridine.[6]

Quantitative Data on Derived Polymers

The properties of polymers derived from this compound can be tailored by the choice of co-monomer. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Thermal and Mechanical Properties of a Polyamide (Aramid) Copolymer

| Property | Value |

| Polymer Composition | PBAB-aramid (from PBAB, PPD, and TPC)[11] |

| Glass Transition Temp. (Tg) | 292.7 °C[11] |

| Thermal Decomposition Temp. (Td) | 465.5 °C[11] |

| Tensile Strength | 113.5 MPa[11] |

| Elongation at Break | 58.4%[11] |

PBAB: this compound; PPD: p-phenylenediamine (B122844); TPC: terephthaloyl chloride.

Table 2: Thermal and Physical Properties of Polyimides

| Property | Value |

| Polymer Composition | TPEQ with BPDA[10] |

| Glass Transition Temp. (Tg) | ~210 °C[10] |

| Melting Temperature (Tm) | ~395 °C[10] |

| Inherent Viscosity (ηinh) | 0.58 dL/g (for PI from HQDPA/TPEQ)[6] |

| Decomposition Temp. (5% wt loss) | > 500 °C (for PI from HQDPA/TPEQ)[6] |

TPEQ: this compound; BPDA: biphenyl (B1667301) dianhydride; HQDPA: 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride.

Experimental Protocols

Protocol 1: Synthesis of an Aramid Copolymer

This protocol details the synthesis of an aramid copolymer from this compound (PBAB), p-phenylenediamine (PPD), and terephthaloyl chloride (TPC).[8]

Materials:

-

This compound (PBAB)

-

p-phenylenediamine (PPD)

-

Terephthaloyl chloride (TPC)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium hydroxide (B78521) (Ca(OH)₂)

Procedure:

-

A jacketed reaction flask is charged with 8.77 g of PBAB and 3.24 g of PPD (molar ratio 1:1).[8]

-

300 g of anhydrous NMP is added to the flask, and the components are mixed at 250 rpm for 30 minutes to achieve complete dissolution of the diamines.[8]

-

For the polycondensation reaction, 12.18 g of TPC is added to the solution. The reaction is maintained at 25°C for 0.5 to 2 hours with stirring.[8]

-

The temperature is then increased to 80°C at a rate of approximately 1°C/min while stirring continues.[8]

-

Finally, the resulting polymer solution is neutralized by adding 4.44 g of Ca(OH)₂ until the pH reaches approximately 7.[8]

Protocol 2: Two-Step Synthesis of a Polyimide

This protocol describes the general and widely practiced two-step method for synthesizing a polyimide from this compound (TPEQ) and pyromellitic dianhydride (PMDA).[4][10]

Materials:

-

This compound (TPEQ)

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

Procedure:

Part A: Poly(amic acid) Synthesis

-

In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar quantity of TPEQ in anhydrous DMAc at ambient temperature.[4]

-

Gradually add an equimolar amount of solid PMDA to the stirred diamine solution. The reaction is exothermic and the viscosity of the solution will increase significantly.[4]

-

Continue stirring at room temperature under a nitrogen atmosphere for several hours to ensure the formation of a high molecular weight poly(amic acid) solution.[12]

Part B: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the film in a vacuum oven and heat using a staged curing cycle. A typical cycle involves heating at 100-150°C for several hours to remove the solvent, followed by a gradual increase in temperature to 250-300°C for 1-2 hours to effect the cyclodehydration to the polyimide.[9][10]

-

After cooling to room temperature, the resulting tough, flexible polyimide film can be peeled from the glass plate.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows.

Caption: Polyamide (Aramid) Synthesis Pathway.

Caption: Two-Step Polyimide Synthesis Workflow.

Caption: Simplified Polyimide Reaction Mechanism.

References

- 1. 11.13 Polyamides and Polyesters: Step-Growth Polymers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. azom.com [azom.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. dakenchem.com [dakenchem.com]

- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polyimides

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyimides derived from 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) and various aromatic dianhydrides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields.[1] This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive resource for the preparation and characterization of these advanced materials.

Introduction

Aromatic polyimides are synthesized through the polycondensation reaction of an aromatic diamine with an aromatic dianhydride. The diamine this compound (TPE-Q) is a valuable monomer due to the flexible ether linkages in its structure, which can enhance the processability of the resulting polyimides without significantly compromising their thermal stability.[2] By selecting different dianhydrides, the properties of the final polyimide can be tailored to meet the requirements of specific applications. This document outlines the synthesis of polyimides from TPE-Q and several common dianhydrides, including Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).

Synthesis Pathway

The synthesis of polyimides from a diamine and a dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[3][4]

Caption: General two-step synthesis of polyimides.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of polyimides from TPE-Q and various dianhydrides.

Materials and Equipment

-

Monomers:

-

This compound (TPE-Q), >98% purity[5]

-

Pyromellitic Dianhydride (PMDA)

-

3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)

-

4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

-

-

Solvent:

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Doctor blade or spin coater

-

Glass substrates

-

Vacuum or convection oven

-

Synthesis of Poly(amic acid) (PAA) Solution

This procedure is representative for the synthesis of the poly(amic acid) precursor solution.

-

In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound (TPE-Q) in DMAc. For example, dissolve 2.92g (0.01 mol) of TPE-Q in 36.55 g of DMAc.[6]

-

Once the diamine is completely dissolved, slowly add an equimolar amount of the chosen dianhydride powder (e.g., 2.18g, 0.01 mol of PMDA) to the solution under a continuous nitrogen purge to prevent moisture contamination.[6] The addition can be done in portions over 30 minutes.[6]

-

Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.[4] The resulting viscous and clear PAA solution is then ready for film casting.

Preparation of Polyimide Films via Thermal Imidization

-

Pour the synthesized PAA solution onto a clean, flat glass substrate.

-

Use a doctor blade to cast a film of uniform thickness.

-

Place the cast film in a convection oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. A typical heating schedule is:

-

After the thermal treatment, allow the film to cool down slowly to room temperature.

-

Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding polyimide film.

Caption: Experimental workflow for polyimide synthesis and characterization.

Data Presentation

The properties of polyimides synthesized from this compound and various dianhydrides are summarized in the tables below for easy comparison.

Table 1: Thermal Properties of TPE-Q Based Polyimides

| Dianhydride | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td5), °C |

| HQDPA | 214[9] | >500[9] |

| PMDA | 276-398[10] | >533[11] |

| BPDA | ~210[7] | - |

| 6FDA | 209-327[12] | >480[12] |

Table 2: Mechanical Properties of TPE-Q Based Polyimides

| Dianhydride | Tensile Strength, MPa | Tensile Modulus, GPa | Elongation at Break, % |

| HQDPA | 85-105[9] | 2.0-3.3[9] | 5-18[9] |

| PMDA | - | - | - |

| BPDA | - | - | - |

| 6FDA | - | - | - |

Table 3: Dielectric Properties of TPE-Q Based Polyimides

| Dianhydride | Dielectric Constant (at 1 MHz) |

| PMDA | - |

| BPADA | - |

| 6FDA | 2.62–3.53[12] |

| Unspecified | 2.74−2.92[10] |

Conclusion

The synthesis of polyimides from this compound and various dianhydrides offers a versatile platform for creating high-performance materials with a range of tunable properties. The provided protocols and data serve as a valuable resource for researchers and professionals working in materials science. By following these guidelines, it is possible to reproducibly synthesize and characterize polyimide films for advanced applications. Further optimization of reaction conditions and processing parameters may be necessary to achieve desired properties for specific end-uses.

References

- 1. ossila.com [ossila.com]

- 2. www2.ictp.csic.es [www2.ictp.csic.es]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 3491-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 9. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: 1,4-Bis(4-aminophenoxy)benzene in High-Temperature Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals